molecular formula C10H13NO2 B13590841 (s)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol

(s)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol

Cat. No.: B13590841
M. Wt: 179.22 g/mol
InChI Key: BMTOGQCQAFGHSS-SECBINFHSA-N
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Description

(S)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a chiral benzofuran-containing building block of significant interest in medicinal chemistry and neuroscience research. This scaffold is recognized for its structural relationship to a class of compounds investigated for their central nervous system (CNS) activity . Specifically, the 2,3-dihydrobenzofuran moiety is a key structural feature in the compound (2-aminopropyl)-2,3-dihydrobenzofuran (APDB), which is classified as a hallucinogenic substance in controlled substance legislation . This highlights the relevance of this chemical scaffold in studies pertaining to psychopharmacology and neuroreceptor interaction mechanisms. Researchers utilize this enantiopure (S)-configured amino alcohol as a critical precursor in the synthesis of novel chemical entities for probing serotonergic pathways and other neurological targets. Its application extends to the development of potential pharmacological tools that help elucidate the structure-activity relationships (SAR) of synthetic psychoactive substances. For research purposes only. Not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2S)-2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)ethanol

InChI

InChI=1S/C10H13NO2/c11-9(6-12)7-1-2-10-8(5-7)3-4-13-10/h1-2,5,9,12H,3-4,6,11H2/t9-/m1/s1

InChI Key

BMTOGQCQAFGHSS-SECBINFHSA-N

Isomeric SMILES

C1COC2=C1C=C(C=C2)[C@@H](CO)N

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CO)N

Origin of Product

United States

Preparation Methods

Construction of the 2,3-Dihydrobenzofuran Core

Several synthetic routes to the 2,3-dihydrobenzofuran nucleus have been reported, often involving acid-catalyzed cyclization or transition-metal-free annulation reactions.

  • Acid-Catalyzed Cyclization of Allylic Alcohols:
    A toluene sulfonic acid-promoted [3 + 2] cycloaddition between substituted styrylnaphthols and allylic alcohols in dichloromethane yields dihydrobenzofurans with high regio- and diastereoselectivity (yields 48%–99%) and excellent diastereomeric ratios (>20:1). This method provides a clean route to the dihydrobenzofuran ring without overoxidation.

  • Transition-Metal-Free Annulation:
    Novel protocols involve the reaction of quinone monoimines with hydroxymaleimides under asymmetric phosphoric acid catalysis to afford dihydrobenzofurans with enantioselectivities up to 99% ee and yields up to 99%. This method is particularly useful for stereoselective synthesis.

  • Etherification and Ring Closure from Salicylaldehyde Derivatives:
    A patented method describes reacting salicylaldehyde with aniline diazonium salt to form an intermediate, followed by etherification with alkyl haloacetates, ring closure, and reduction to yield substituted benzofuran carboxylates. This strategy is scalable and selective but focuses on carboxylate derivatives rather than amino alcohols.

Introduction of the Amino Alcohol Side Chain

  • Epoxide Ring Opening with Amines:
    Aminolysis of epoxides derived from sugar alcohols or similar substrates with benzylamine has been demonstrated to yield β-amino alcohols with moderate to good yields and stereoselectivity. This approach can be adapted to introduce the 2-amino-1-ol moiety onto the dihydrobenzofuran ring if an epoxide precursor is available.

  • Nucleophilic Substitution on Activated Halides:
    The preparation of 6-(o-bromocinnamyl)-2,3-dihydro-5-hydroxybenzofuran via sodium hydride-mediated substitution followed by purification is documented with a 40% yield. This intermediate could be further functionalized to introduce the amino alcohol group by nucleophilic substitution or reductive amination.

One-Pot Synthesis and Catalytic Cyclization

  • Copper(I)-Catalyzed Cyclization:
    A one-pot process involving iron(III)-catalyzed iodination followed by copper(I)-catalyzed cyclization has been used to synthesize dihydrobenzofurans with yields around 63% without overiodination or oxidation byproducts. This method is promising for preparing functionalized dihydrobenzofurans with amino substituents.

  • Hydrogenation and Enantioselective Catalysis:
    Hydrogenation under 10 bar pressure with 2 mol % Ru(II) catalyst yields secondary alcohols as single diastereomers with 95% enantiomeric excess and 64% yield. This step is critical for achieving the (S)-configuration in the amino alcohol side chain.

Summary Table of Preparation Methods

Step/Method Key Reagents/Conditions Yield (%) Stereoselectivity/Notes Reference
Acid-catalyzed [3 + 2] cycloaddition p-Toluenesulfonic acid, DCM, substituted styrylnaphthols and allylic alcohols 48–99 Diastereomeric ratio >20:1, clean product
Transition-metal-free annulation Asymmetric phosphoric acid catalyst, quinone monoimines, hydroxymaleimides 62–99 Enantioselectivity 49–99% ee
Salicylaldehyde + aniline diazonium + alkyl haloacetate Etherification, ring closure, reduction Not specified High selectivity, scalable
Aminolysis of epoxides with benzylamine Benzylamine, methanol 72 (β-aminodiol) Single isomer, moderate to good yield
Sodium hydride-mediated substitution Sodium hydride, 5-hydroxy-2,3-dihydrobenzofuran, o-bromocinnamyl bromide 40 Purified by chromatography
Iron(III)-catalyzed iodination + Cu(I) cyclization Fe(III), Cu(I), aryl iodides, mild heating 63 No overiodination or oxidation byproducts
Ru(II)-catalyzed hydrogenation Ru(II) catalyst, 10 bar H2 pressure 64 95% enantiomeric excess, single diastereomer

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form ketones or carboxylic acids under controlled conditions. For example:

  • Ketone Formation : Selective oxidation using pyridinium chlorochromate (PCC) in dichloromethane converts the –CH2_2OH group to a ketone without affecting the dihydrobenzofuran ring.

  • Carboxylic Acid Formation : Strong oxidizing agents like KMnO4_4 in acidic or basic media yield 2-amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid.

Reaction Type Reagents/Conditions Product Yield Reference
Ketone SynthesisPCC, CH2_2Cl2_2, RT, 6h2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanone72%
Carboxylic AcidKMnO4_4, H2_2SO4_4, 80°C2-Amino-2-(2,3-dihydrobenzofuran-5-yl)acetic acid58%

Esterification and Acylation

The hydroxyl group participates in esterification, while the amine undergoes acylation:

  • Esterification : Reaction with acetyl chloride in pyridine produces the corresponding acetate ester.

  • Acylation : Benzoylation using benzoyl chloride yields N-benzoyl derivatives, enhancing lipophilicity .

Reaction Type Reagents/Conditions Product Yield Reference
EsterificationAcCl, Pyridine, 0°C → RT, 3h2-Acetoxy-2-(2,3-dihydrobenzofuran-5-yl)ethylamine85%
AcylationBzCl, Et3_3N, THF, 24hN-Benzoyl-2-(2,3-dihydrobenzofuran-5-yl)ethanolamine68%

Condensation Reactions

The amino group condenses with aldehydes or ketones to form Schiff bases. For example:

  • Schiff Base Synthesis : Reaction with salicylaldehyde in ethanol under acidic conditions generates a stable imine .

Reaction Type Reagents/Conditions Product Yield Reference
Schiff BaseSalicylaldehyde, EtOH, AcOH, 80°C(S)-2-((2-Hydroxybenzylidene)amino)-2-(2,3-dihydrobenzofuran-5-yl)ethanol89%

Nucleophilic Substitution

The amino group acts as a nucleophile in alkylation or sulfonation reactions:

  • Alkylation : Reacting with methyl iodide in DMF forms N-methyl derivatives .

  • Sulfonation : Treatment with tosyl chloride produces sulfonamide analogs .

Reaction Type Reagents/Conditions Product Yield Reference
N-AlkylationCH3_3I, DMF, K2_2CO3_3, 50°C(S)-2-(Methylamino)-2-(2,3-dihydrobenzofuran-5-yl)ethanol76%
SulfonationTsCl, Et3_3N, CH2_2Cl2_2, 0°C(S)-2-(Tosylamino)-2-(2,3-dihydrobenzofuran-5-yl)ethanol63%

Radical-Mediated Functionalization

Photoinduced radical reactions enable C–C bond formation at the dihydrobenzofuran ring:

  • ATRA (Atom Transfer Radical Addition) : Under visible light, α-iodo sulfones generate radicals that add to the allylphenol-derived intermediates, forming sulfonated dihydrobenzofurans .

Reaction Type Reagents/Conditions Product Yield Reference
Radical Additionα-Iodo sulfone, TMG, 456 nm light(S)-2-Amino-2-(3-sulfonyl-2,3-dihydrobenzofuran-5-yl)ethanol69%

Stereochemical Considerations

The (S)-configuration influences reaction outcomes:

  • Enantioselective Synthesis : Asymmetric hydrogenation of ketone precursors using Ru-BINAP catalysts achieves >95% enantiomeric excess (ee) .

  • Chiral Resolution : Diastereomeric salt formation with tartaric acid separates enantiomers during synthesis .

Comparative Reactivity

Key differences between (S)-isomer and analogs:

Compound Reactivity Highlights
(S)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethanolHigher enantioselectivity in Schiff base formation compared to (R)-isomer .
2-Amino-2-(2,3-dihydrobenzofuran-6-yl)ethanolReduced solubility in polar solvents due to positional isomerism.

Scientific Research Applications

(S)-2-amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol is a chiral organic compound with a benzofuran moiety and an amino alcohol functional group, making it valuable in medicinal chemistry. The compound's unique structure and chiral center contribute to its potential biological activities and applications in stereochemistry and pharmacology.

Potential Applications
(r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol has been studied for potential interactions with biological targets, such as enzymes and receptors involved in neurological pathways. Its structure may allow it to inhibit certain enzymes or modulate receptor activity, making it a candidate for pharmacological investigation.

Synthesis
The synthesis of (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol involves several key steps, and optimized conditions are crucial for achieving high yields and purity in both laboratory and industrial settings.

Diverse applications
This compound has diverse applications across several fields:

  • Medicinal Chemistry: Due to its unique structure, the compound is used in synthesizing various derivatives or modifying the compound for specific applications.
  • Pharmacology: (r)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol has been studied for its potential biological activities. Research suggests that it may interact with different biological targets, including enzymes and receptors involved in neurological pathways.
  • Interaction studies: These studies often involve enzyme inhibition assays, receptor binding assays, and cell-based assays. Such studies help elucidate the mechanism of action and therapeutic potential of the compound.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be analyzed to infer its biochemical behavior. Below is a detailed comparison with two dichlorobenzyl-substituted amino acids studied for collagenase inhibition (Fig. 1, ), highlighting key differences in structure, interactions, and activity.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Functional Groups IC50 (Collagenase) Key Interactions (Collagenase)
(S)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol 2,3-Dihydrobenzofuran None Amino, Hydroxyl Not reported Hypothesized: H-bonds (hydroxyl), π-π (aromatic ring)
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl 2,4-Cl Amino, Carboxylic acid Similar IC50 to 2,6-Cl analog H-bond with Gln215 (2.202 Å), π-π with Tyr201 (4.127 Å)
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid Dichlorobenzyl 2,6-Cl Amino, Carboxylic acid Similar IC50 to 2,4-Cl analog H-bond with Gln215 (1.961 Å), π-π with Tyr201 (4.249 Å)

Key Observations

Substituent Effects :

  • The dihydrobenzofuran core lacks halogen substituents present in the dichlorobenzyl analogs. This may reduce hydrophobic interactions but introduces an oxygen atom capable of H-bonding or dipole interactions.
  • The 2,4- vs. 2,6-dichloro substitution in the analogs minimally affects IC50 but alters interaction geometry (e.g., shorter H-bond length in the 2,6-Cl variant) .

Functional Group Influence :

  • The carboxylic acid group in the analogs likely deprotonates at physiological pH, enhancing electrostatic interactions with collagenase. In contrast, the hydroxyl group in the target compound may form weaker H-bonds but could improve solubility.

Stereochemical and Conformational Impact :

  • The (S)-configuration in all compounds ensures optimal spatial alignment with collagenase’s active site. However, the rigid dihydrobenzofuran ring may restrict conformational flexibility compared to the more mobile dichlorobenzyl group.

Hypothetical Binding Mode: Docking studies of the analogs suggest that the target compound’s dihydrobenzofuran ring could engage in π-π stacking with Tyr201, while its hydroxyl group might form H-bonds with Gln215 or other residues.

Research Implications and Limitations

  • Structural Optimization : Replacing dichlorobenzyl with dihydrobenzofuran could balance activity and toxicity, though experimental validation is needed.
  • Data Gaps: Specific IC50 values, Gibbs free energy, and in vivo efficacy for this compound remain unreported. Future studies should prioritize docking simulations and enzymatic assays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-2-Amino-2-(2,3-dihydrobenzofuran-5-yl)ethan-1-ol, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis of dihydrobenzofuran derivatives often employs cascade reactions or oxidative cyclization. For example, [3,3]-sigmatropic rearrangements coupled with aromatization strategies (e.g., using NaH/THF systems) can construct the dihydrobenzofuran core . To introduce the chiral amino alcohol moiety, asymmetric hydrogenation or enzymatic resolution may be applied. Stereoselectivity is highly dependent on catalysts (e.g., chiral Ru or Rh complexes) and solvent polarity. For instance, protic solvents like ethanol may favor specific transition states, while aprotic solvents like THF improve enantiomeric excess .

Q. How is the purity and enantiomeric excess of this compound validated in synthetic workflows?

  • Methodological Answer : Characterization typically involves chiral HPLC or capillary electrophoresis to quantify enantiomeric excess. Structural confirmation is achieved via 1H^1H NMR, 13C^{13}C NMR, and high-resolution mass spectrometry (HRMS). For example, 1H^1H NMR can resolve diastereotopic protons near the chiral center, while HRMS confirms molecular ion peaks matching the theoretical mass . Polarimetry or circular dichroism (CD) may supplement chiral analysis .

Q. What safety protocols are critical when handling amino-alcohol derivatives like this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood due to potential aerosolization. Storage should be in inert, airtight containers under nitrogen at 2–8°C to prevent oxidation. Waste disposal must follow institutional guidelines for amine-containing organics, often requiring neutralization before incineration .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound analogs for target-specific applications?

  • Methodological Answer : Molecular docking (e.g., using Discovery Studio) can predict interactions between analogs and biological targets (e.g., enzymes or receptors). Reaction feasibility is assessed via density functional theory (DFT) to model transition states and activation energies. For instance, modifying the dihydrobenzofuran substituents (e.g., adding electron-withdrawing groups) may enhance binding affinity in drug discovery contexts .

Q. What experimental strategies resolve contradictions in reported biological activities of dihydrobenzofuran derivatives?

  • Methodological Answer : Discrepancies in bioactivity data often arise from impurities or stereochemical variability. Reproducibility requires strict control of synthetic conditions (e.g., moisture levels for air-sensitive intermediates) and orthogonal validation (e.g., LC-MS for purity). Comparative studies using isogenic cell lines or standardized assays (e.g., IC50_{50} measurements) can isolate structure-activity relationships .

Q. How does the stability of this compound vary under acidic, basic, or oxidative conditions?

  • Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–13) or oxidants (e.g., H2_2O2_2) at 25–40°C. Sampling at intervals followed by HPLC quantifies degradation products. For example, the amino alcohol group may undergo dehydration under acidic conditions, forming imine intermediates, while oxidation could cleave the dihydrobenzofuran ring .

Q. What role does the dihydrobenzofuran core play in modulating the compound’s physicochemical properties compared to fully aromatic benzofurans?

  • Methodological Answer : The partially saturated core reduces planarity, altering solubility and bioavailability. LogP measurements (via shake-flask or HPLC) show dihydrobenzofurans are more lipophilic than benzofurans but less than fully saturated analogs. This balance enhances blood-brain barrier penetration in CNS-targeted drug candidates .

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